molecular formula C11H9NO2 B1590682 Methyl quinoline-7-carboxylate CAS No. 51552-68-2

Methyl quinoline-7-carboxylate

Cat. No. B1590682
CAS RN: 51552-68-2
M. Wt: 187.19 g/mol
InChI Key: ZTZCGCCFJZVRTO-UHFFFAOYSA-N
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Description



  • Methyl quinoline-7-carboxylate is a nitrogen-containing heterocyclic compound with the chemical formula C<sub>10</sub>H<sub>9</sub>NO<sub>2</sub>.

  • It is also known as 7-methylquinoline .

  • Quinoline derivatives are essential in medicinal and industrial chemistry due to their versatile applications.





  • Synthesis Analysis



    • Various synthetic routes exist for quinoline and its derivatives, including classical methods like Skraup, Doebner–von Miller, and Conrad-Limpach reactions.

    • Green synthetic approaches, such as microwave-assisted and ultraviolet-promoted reactions, have gained prominence.





  • Molecular Structure Analysis



    • Methyl quinoline-7-carboxylate has a fused bicyclic structure containing a benzene ring fused with a pyridine moiety.

    • The IUPAC name is benzo[b]pyridine or 1-aza-naphthalene .





  • Chemical Reactions Analysis



    • Quinoline derivatives exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities.

    • Transition metal-catalyzed reactions and green protocols are useful for their construction and functionalization.





  • Physical And Chemical Properties Analysis



    • Methyl quinoline-7-carboxylate is a solid compound.

    • It has a molecular weight of 187.2 g/mol.

    • The compound is stable at room temperature and should be stored in a refrigerator.




  • Scientific Research Applications

    • Synthesis of Quinolines

      • Field : Synthetic Organic Chemistry .
      • Application : Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . They are used in the synthesis of various carbonitrile quinoline/benzo[h]quinoline derivatives .
      • Method : The synthesis involves using benzaldehyde, methyl cyanoacetate and aromatic amine with nanostructured TiO2 photocatalysts under solvent-free conditions under microwave irradiation .
      • Results : This method provides a rapid and efficient way for the synthesis of various carbonitrile quinoline/benzo[h]quinoline derivatives .
    • Biologically and Pharmaceutically Active Quinoline Derivatives

      • Field : Medicinal Chemistry .
      • Application : Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It is used in the synthesis of biologically and pharmaceutically active quinoline and its analogues .
      • Method : Various synthesis protocols have been reported in the literature for the construction of this scaffold. Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are useful for the construction and functionalization of this compound .
      • Results : Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been synthesized .
    • COX-2 Inhibitor

      • Field : Medicinal Chemistry .
      • Application : 4-imidazolyl methyl quinoline derivatives, specifically a compound possessing an unsaturated cyclohexyl ring attached to C-7 and C-8 quinoline ring, exhibited COX-2 inhibitor potency and selectivity .
      • Method : The specific method of synthesis is not mentioned in the source .
      • Results : The compound was found to be as potent as the reference drug celecoxib and more selective COX-2 inhibitor .

    Safety And Hazards



    • Avoid breathing mist, gas, or vapors.

    • Use personal protective equipment, including chemical impermeable gloves.

    • Ensure adequate ventilation and remove all sources of ignition.




  • Future Directions



    • Continued research on quinoline derivatives can lead to novel drug candidates with dual modes of action, overcoming toxicity, and resistance.

    • Exploration of ADMET studies and Structure-Activity Relationship (SAR) will enhance drug-likeness.




    properties

    IUPAC Name

    methyl quinoline-7-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H9NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h2-7H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZTZCGCCFJZVRTO-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C1=CC2=C(C=CC=N2)C=C1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H9NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30502345
    Record name Methyl quinoline-7-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30502345
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    187.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Methyl quinoline-7-carboxylate

    CAS RN

    51552-68-2
    Record name Methyl quinoline-7-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30502345
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name methyl quinoline-7-carboxylate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Synthesis routes and methods I

    Procedure details

    To a stirred solution of quinolin-7-yl trifluoroacetate (750 mg, 2.7 mmol), PdCl2(Ph3P) (95 mg, 0.14 mmol), and triethylamine (1.2 mL, 8.4 mmol) in 1:2 DMF/MeOH (39 mL) was degassed and sparged with CO, and the mixture was heated at 60° C. for 48 h. The mixture was cooled to room temperature, filtered through diatomaceous earth, and concentrated under reduced pressure. The residue was diluted with a 5% solution of LiCl, and washed with CHCl3 (3×250 mL). The combined organics were dried (Na2SO4), filtered, and concentrated under reduced pressure. Purification by flash column chromatography (silica, 3:1 ethyl acetate/hexanes) provided methyl quinoline-7-carboxylate (185 mg): ESI MS m/z 188 [M+H]+.
    Name
    quinolin-7-yl trifluoroacetate
    Quantity
    750 mg
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    PdCl2(Ph3P)
    Quantity
    95 mg
    Type
    reactant
    Reaction Step One
    Quantity
    1.2 mL
    Type
    reactant
    Reaction Step One
    Name
    DMF MeOH
    Quantity
    39 mL
    Type
    reactant
    Reaction Step One

    Synthesis routes and methods II

    Procedure details

    To a solution of quinoline-7-carboxylic acid (1.00 g, 5.77 mmol) in MeOH (10 mL) was added hydrogen chloride (2.00 mL, 8.00 mmol) (4.0M in 1,4-dioxane). The reaction was stirred for 18 h at rt (LCMS showed <10% conversion to the desired product). Additional hydrogen chloride (2.00 mL, 8.00 mmol) was added, and the reaction mixture was heated to 50° C. in an oil bath for 36 h. The reaction was cooled to rt, and concentrated in vacuo. The solid was dissolved in DCM, and washed with saturated aqueous NaHCO3 (2×50 mL). The organic layer was dried (MgSO4) and concentrated to give the product, which was used without further purification in the next step.
    Quantity
    1 g
    Type
    reactant
    Reaction Step One
    Quantity
    2 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    10 mL
    Type
    reactant
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    3
    Citations
    A Carta, M Palomba, I Briguglio, P Corona… - European journal of …, 2011 - Elsevier
    A number of quinolone derivatives have been reported to possess anti-mycobacterial activity. Generally. Mycobacterium tuberculosis isolates expressing resistance to both isoniazid …
    Number of citations: 42 www.sciencedirect.com
    Y Khan, S Iqbal, M Shah, A Maalik, R Hussain… - Frontiers in …, 2022 - frontiersin.org
    … To afford new hybrid scaffolds (1d–19d) based on the quinoline-bearing triazole skeleton, methyl quinoline-7-carboxylate (0.5 mmol) (a) solution stirred in EtOH (10 ml) was reacted and …
    Number of citations: 8 www.frontiersin.org
    M Taha, M Salahuddin, F Rahim, S Imran… - Polycyclic Aromatic …, 2023 - Taylor & Francis
    … the hybrid analogues of 7-quinolinyl bearing 1,3,4-thiadiazole-2-amine (1–17) initially, we took excess of hydrazine hydrate was added to solution of methyl quinoline-7-carboxylate (a) …
    Number of citations: 1 www.tandfonline.com

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